2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898754-97-7
VCID: VC2286613
InChI: InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
SMILES: C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Molecular Formula: C17H15BrFNO
Molecular Weight: 348.2 g/mol

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

CAS No.: 898754-97-7

Cat. No.: VC2286613

Molecular Formula: C17H15BrFNO

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone - 898754-97-7

Specification

CAS No. 898754-97-7
Molecular Formula C17H15BrFNO
Molecular Weight 348.2 g/mol
IUPAC Name [2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Standard InChI InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Standard InChI Key OGAVKDGYZRFLAX-UHFFFAOYSA-N
SMILES C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Canonical SMILES C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F

Introduction

Chemical Identity and Structural Properties

Basic Identification

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is identified by the CAS Number 898754-97-7, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C₁₇H₁₅BrFNO with a calculated molecular weight of 348.2 g/mol. This specific molecular structure contributes to its distinct chemical behavior and potential applications in various scientific fields.

Structural Characteristics

The compound features several key structural elements that define its chemical identity:

  • A benzophenone backbone consisting of two phenyl rings connected by a carbonyl group

  • An azetidine ring attached via a methyl linkage at the 2' position of one phenyl ring

  • A bromine atom at the 4-position of the second phenyl ring

  • A fluorine atom at the 3-position of the same phenyl ring

The presence of these structural features, particularly the halogen substituents (bromine and fluorine) and the azetidine ring, contributes significantly to the compound's chemical reactivity and potential biological interactions.

Structural ComponentDescription
Core StructureBenzophenone (diphenyl ketone)
Functional GroupsAzetidine ring, bromine, fluorine, carbonyl
Substitution Pattern2'-Azetidinomethyl, 4-bromo, 3-fluoro
IUPAC Name[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone

Physical and Chemical Properties

Physical Properties

While specific experimental data on the physical properties of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is limited in the literature, several properties can be inferred based on its structure and similar compounds. Like most benzophenone derivatives, it is likely to be a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane, acetone, and alcohols.

Chemical Reactivity

The chemical reactivity of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is influenced by its functional groups:

  • The carbonyl group can participate in nucleophilic addition reactions

  • The halogen substituents (bromine and fluorine) can undergo substitution reactions

  • The azetidine ring can participate in ring-opening reactions under certain conditions

  • The methylene bridge connecting the azetidine to the aromatic ring provides a site for potential functionalization

These reactive sites make the compound valuable in organic synthesis as a building block for more complex molecules.

Synthesis Methods

Laboratory Scale Synthesis

Applications in Scientific Research

Materials Science Applications

Benzophenone derivatives, including halogenated variants, have applications in materials science:

  • As photoinitiators in polymer chemistry

  • In the development of specialty coatings

  • As components in photosensitive materials

  • In the synthesis of advanced functional materials

The specific contribution of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone to these fields requires further investigation and development.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone, including:

  • 3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone - differs in the position of substitution on both aromatic rings

  • 3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone - differs in the position of the azetidinomethyl group

  • 4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone - differs in the position of the azetidinomethyl group

  • 3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone - contains chlorine instead of bromine

These structural differences, though subtle, can significantly impact chemical reactivity, physical properties, and biological activities of these compounds.

CompoundCAS NumberStructural Difference
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone898754-97-7Reference compound
3'-Azetidinomethyl-4-bromo-2-fluorobenzophenoneNot specifiedAzetidinomethyl at 3' position, fluorine at 2 position
3'-Azetidinomethyl-4-bromo-3-fluorobenzophenone898771-81-8Azetidinomethyl at 3' position
4'-Azetidinomethyl-4-bromo-3-fluorobenzophenone898756-73-5Azetidinomethyl at 4' position
3'-Azetidinomethyl-3-chloro-4-fluorobenzophenone898771-85-2Azetidinomethyl at 3' position, chlorine instead of bromine, positions of halogens reversed

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of these related compounds could provide valuable insights into the potential applications and activities of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone. The position and nature of substituents on the benzophenone scaffold can significantly influence:

  • Binding affinity to biological targets

  • Physicochemical properties relevant to drug delivery

  • Photochemical properties

  • Chemical reactivity and stability

Comparative studies of these related compounds could help identify optimal structural features for specific applications.

Chemical Reactions and Transformations

Types of Reactions

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone can participate in various chemical reactions based on its functional groups:

  • Nucleophilic substitution reactions at the halogen positions

  • Carbonyl chemistry, including additions and reductions

  • Cross-coupling reactions utilizing the bromine substituent

  • Modifications of the azetidine ring

  • Functionalization of aromatic rings through directed metallation or other methods

These reactions can be utilized to create derivatives with enhanced properties or to incorporate the benzophenone moiety into larger molecular structures.

Synthetic Utility

The compound's value in synthetic organic chemistry stems from:

  • The presence of multiple reactive sites that allow for selective functionalization

  • The potential for cross-coupling reactions enabled by the bromine substituent

  • The possibility of using the azetidine nitrogen as a nucleophile in further reactions

  • The ketone functionality as a handle for various transformations

These features make 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone a versatile building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions

Gaps in Current Knowledge

Several aspects of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone warrant further investigation:

  • Detailed physical properties, including solubility profiles, melting point, and spectroscopic data

  • Comprehensive evaluation of chemical reactivity under various conditions

  • Exploration of biological activities, including potential therapeutic applications

  • Investigation of photochemical properties relevant to materials science applications

  • Development of more efficient synthetic routes

Addressing these knowledge gaps would enhance understanding of this compound and expand its potential applications.

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